Cas no 874-97-5 (3-(hydroxymethyl)benzonitrile)

3-(Hydroxymethyl)benzonitrile is a versatile aromatic compound featuring both a hydroxymethyl (–CH₂OH) and a nitrile (–CN) functional group on a benzene ring. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. The hydroxymethyl group allows for further derivatization, such as oxidation or esterification, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines. Its stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multistep syntheses. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications.
3-(hydroxymethyl)benzonitrile structure
3-(hydroxymethyl)benzonitrile structure
Product Name:3-(hydroxymethyl)benzonitrile
CAS No:874-97-5
MF:C8H7NO
MW:133.147281885147
MDL:MFCD01321087
CID:83167
PubChem ID:87566507
Update Time:2025-05-22

3-(hydroxymethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Cyanobenzyl alcohol
    • 3-(Hydroxymethyl)benzonitrile
    • 3-Cyanobenzenemethanol
    • m-Cyanobenzyl alcohol
    • 3-cyanobenzylalcohol
    • Benzonitrile, 3-(hydroxymethyl)-
    • 3-hydroxymethyl-benzonitrile
    • (3-cyanophenyl)methanol
    • 3-hydroxymethylbenzonitrile
    • 3-hydroxymethyl benzonitrile
    • KSC450O7L
    • 3-(hydroxylmethyl)benzonitrile
    • 3-(hydroxyl methyl)benzonitrile
    • 3-HYROXYMETHYLBENZONITRILE
    • PCOFIIVWHXIDGT-UHFFFAOYSA-N
    • 3-(hydroxymethyl)benzenecarbonitrile
    • CL8196
    • 3-(Hydroxymethyl)benzonitrile (ACI)
    • m-Tolunitrile, α-hydroxy- (6CI, 7CI, 8CI)
    • Z335244900
    • SCHEMBL92972
    • A842247
    • EN300-72128
    • SY052789
    • MFCD01321087
    • DTXSID50370442
    • 3-(Hydroxymethyl)benzonitrile, >=98.0% (GC)
    • 874-97-5
    • J-512360
    • DS-13765
    • DB-011181
    • CS-W007707
    • AKOS000249108
    • 3-(hydroxymethyl)benzonitrile
    • MDL: MFCD01321087
    • Inchi: 1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2
    • InChI Key: PCOFIIVWHXIDGT-UHFFFAOYSA-N
    • SMILES: N#CC1C=C(CO)C=CC=1

Computed Properties

  • Exact Mass: 133.05300
  • Monoisotopic Mass: 133.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 44
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 28-32 °C
  • Boiling Point: 165°C/16mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:228.2°F
    Degrees Celsius:109°C
  • Refractive Index: 1.5502 (28.5 ºC)
  • Solubility: Slightly soluble (8 g/l) (25 º C),
  • PSA: 44.02000
  • LogP: 1.05058
  • Solubility: Not determined

3-(hydroxymethyl)benzonitrile Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 3276
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S23-S36
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature

3-(hydroxymethyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-(hydroxymethyl)benzonitrile Pricemore >>

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3-(hydroxymethyl)benzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Titanium chloride (TiCl3) Solvents: Methanol ,  Water ;  0 °C; 5 min, rt
1.2 Solvents: Water
Reference
Facile reduction of aromatic aldehydes, ketones, diketones and oxo aldehydes to alcohols by an aqueous TiCl3/NH3 system: selectivity and scope
Clerici, Angelo; et al, European Journal of Organic Chemistry, 2002, (19), 3326-3335

Production Method 2

Reaction Conditions
1.1 Catalysts: Titania Solvents: Ethanol ;  10 min, 298 K
Reference
Heterogeneous Meerwein-Ponndorf-Verley-type Reduction of Aromatic Aldehydes Having Other Reducible Functional Groups over a TiO2 Photocatalyst
Fukui, Makoto; et al, ChemistrySelect, 2017, 2(7), 2293-2299

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  X-Phos Solvents: Isopropanol ;  2 h, 80 °C
Reference
A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides
Burg, Finn; et al, Organic Process Research & Development, 2016, 20(8), 1540-1545

Production Method 4

Reaction Conditions
1.1 Catalysts: Tributyltin chloride ,  Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ,  Hexane ,  Heptane ;  0.5 h, rt; 17 h, 80 °C
Reference
Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds
Yang, Chunhua; et al, Organic Letters, 2004, 6(17), 2837-2840

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: 2935597-68-3 Solvents: Tetrahydrofuran ,  Water ;  3 h, 70 °C
Reference
Halogen-Substituted Mesoionic-Carbene/Palladium Complexes for Catalytic Arylation of Aldehydes
Arai, Naoki; et al, Asian Journal of Organic Chemistry, 2023, 12(5),

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux
Reference
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

Production Method 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Stereoisomer of bis[[3-[2,6-bis(1-methylethyl)phenyl]-1-imidazolidinyl-2-ylidene… Solvents: 2-Methyltetrahydrofuran ,  Water ;  2 h, 85 °C
Reference
Palladium-Catalyzed Hydroxymethylation of Aryl- and Heteroarylboronic Acids using Aqueous Formaldehyde
Yamamoto, Tetsuya; et al, Advanced Synthesis & Catalysis, 2014, 356(17), 3525-3529

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Water
Reference
Facile reduction of carboxylic acid imidazolides to primary alcohols in the presence of water
Sharma, Rajiv; et al, Synlett, 1995, (8), 839-40

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium bicarbonate ,  Hydrogen peroxide ,  Potassium fluoride Solvents: Methanol ,  Tetrahydrofuran ;  55 °C
Reference
Remote meta-C-H Cyanation of Arenes Enabled by a Pyrimidine-Based Auxiliary
Bag, Sukdev; et al, Angewandte Chemie, 2017, 56(41), 12538-12542

Production Method 10

Reaction Conditions
1.1 Catalysts: 2102209-60-7 Solvents: Acetonitrile ;  24 h, rt
Reference
Photoinduced Copper(I)-Catalyzed Cyanation of Aromatic Halides at Room Temperature
Kim, Kicheol; et al, Advanced Synthesis & Catalysis, 2017, 359(14), 2345-2351

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Ruthenium, carbonylchloro[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,κ… Solvents: Tetrahydrofuran ;  36 h, 14 atm, 110 °C
Reference
Selective hydrogenation of primary amides and cyclic dipeptides under Ru-catalysis
Subaramanian, Murugan; et al, Chemical Communications (Cambridge, 2020, 56(82), 12411-12414

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  10 h, reflux
1.2 Reagents: Silver nitrate Solvents: Tetrahydrofuran ,  Water ;  5.5 h, reflux
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 4 h, rt
Reference
Pharmaceutical-Oriented Selective Synthesis of Mononitriles and Dinitriles Directly from Methyl(hetero)arenes: Access to Chiral Nitriles and Citalopram
Liu, Jie; et al, Journal of the American Chemical Society, 2016, 138(10), 3294-3297

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium formate Catalysts: Iridium(2+), chloro(1,10-phenanthroline-κN1,κN10)(2,2′:6′,2′′-terpyridine-κN1,κN… Solvents: Ethanol ,  Water ;  10 min, 100 °C
Reference
Polypyridyl iridium(III) based catalysts for highly chemoselective hydrogenation of aldehydes
Pandrala, Mallesh; et al, Journal of Catalysis, 2019, 378, 283-288

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran ,  Xylene ,  Water ;  2 h, rt
Reference
Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition
Vaghasiya, Beena K.; et al, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran ,  Xylene ,  Water ;  3 h, rt
Reference
Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition
Vaghasiya, Beena K.; et al, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

Production Method 16

Reaction Conditions
1.1 Reagents: Barium carbonate Solvents: Water ;  4 h, reflux
Reference
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

Production Method 17

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2543816-50-6 Solvents: 2-Methyltetrahydrofuran ,  Water ;  2 h, 70 °C
Reference
Bulky N-Heterocyclic-Carbene-Coordinated Palladium Catalysts for 1,2-Addition of Arylboron Compounds to Carbonyl Compounds
Okuda, Yuta; et al, ChemCatChem, 2020, 12(24), 6291-6300

Production Method 18

Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Polyethylene glycol ;  20 min, 80 °C
Reference
Ultrasound in Melted Poly(ethylene glycol) Promote Copper-Catalyzed Cyanation of Aryl Halides with K4[Fe(CN)6]
Giachi, Guido; et al, ChemSusChem, 2014, 7(3), 919-924

Production Method 19

Reaction Conditions
Reference
Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1982, 47(24), 4702-8

3-(hydroxymethyl)benzonitrile Raw materials

3-(hydroxymethyl)benzonitrile Preparation Products

3-(hydroxymethyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:874-97-5)3-Cyanobenzyl alcohol
Order Number:A10420
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:12
Price ($):678.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:874-97-5)3-CYANOBENZYL ALCOHOL
Order Number:sfd9653
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 3-(hydroxymethyl)benzonitrile

3-(Hydroxymethyl)Benzonitrile: A Comprehensive Overview

3-(Hydroxymethyl)Benzonitrile (CAS No. 874-97-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug design and its role as an intermediate in the synthesis of complex molecules. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and utility.

The molecular structure of 3-(Hydroxymethyl)Benzonitrile consists of a benzonitrile group attached to a hydroxymethyl substituent at the third position of the benzene ring. This arrangement imparts the compound with distinct electronic and steric properties, making it an attractive candidate for various chemical transformations. The hydroxymethyl group introduces hydrophilicity, while the nitrile group contributes to the compound's ability to participate in hydrogen bonding and other non-covalent interactions.

Recent studies have explored the potential of 3-(Hydroxymethyl)Benzonitrile as a building block in medicinal chemistry. Researchers have demonstrated its ability to act as a precursor for bioactive compounds, including kinase inhibitors and GPCR modulators. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted the compound's role in the development of novel antiproliferative agents targeting cancer cells.

In terms of synthesis, 3-(Hydroxymethyl)Benzonitrile can be prepared via several routes, including nucleophilic aromatic substitution and cyanation reactions. A notable advancement in this area involves the use of palladium-catalyzed coupling reactions, which have significantly improved the efficiency and selectivity of the synthesis process. These methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and reducing energy consumption.

The physical properties of 3-(Hydroxymethyl)Benzonitrile are well-documented, with a melting point of approximately 110°C and a boiling point around 210°C under standard conditions. Its solubility in polar solvents such as water and methanol makes it suitable for various laboratory applications, including chromatographic separations and spectroscopic analyses.

From an environmental perspective, 3-(Hydroxymethyl)Benzonitrile has been studied for its biodegradability and toxicity profiles. Recent research indicates that the compound exhibits low acute toxicity to aquatic organisms, suggesting its potential for use in eco-friendly chemical processes. However, further studies are required to fully assess its long-term environmental impact.

In conclusion, 3-(Hydroxymethyl)Benzonitrile (CAS No. 874-97-5) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological evaluations, positions it as a promising candidate for future innovations in drug discovery and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874-97-5)3-Cyanobenzyl alcohol
A10420
Purity:99%
Quantity:500g
Price ($):678.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:874-97-5)3-CYANOBENZYL ALCOHOL
sfd9653
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email